molecular formula C14H14N2O4S B5756041 N-(2,5-dimethylphenyl)-4-nitrobenzenesulfonamide

N-(2,5-dimethylphenyl)-4-nitrobenzenesulfonamide

Cat. No.: B5756041
M. Wt: 306.34 g/mol
InChI Key: FXZJNYOSPFOIHZ-UHFFFAOYSA-N
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Description

N-(2,5-Dimethylphenyl)-4-nitrobenzenesulfonamide is a sulfonamide derivative characterized by a sulfonyl group bridging two aromatic rings: a 4-nitro-substituted benzene ring and a 2,5-dimethyl-substituted aniline ring. This compound is synthesized via the reaction of 4-nitrobenzenesulfonyl chloride with 2,5-dimethylaniline under controlled conditions, followed by purification through recrystallization .

Properties

IUPAC Name

N-(2,5-dimethylphenyl)-4-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O4S/c1-10-3-4-11(2)14(9-10)15-21(19,20)13-7-5-12(6-8-13)16(17)18/h3-9,15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXZJNYOSPFOIHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethylphenyl)-4-nitrobenzenesulfonamide typically involves the reaction of 2,5-dimethylaniline with 4-nitrobenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethylphenyl)-4-nitrobenzenesulfonamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles under appropriate conditions.

    Oxidation: Although less common, the methyl groups on the phenyl ring can be oxidized to form carboxylic acids or other oxidized derivatives using strong oxidizing agents.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas with a palladium catalyst, tin(II) chloride, or sodium dithionite.

    Nucleophiles: Amines, alcohols, or thiols for substitution reactions.

    Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.

Major Products

    Reduction: 4-amino-N-(2,5-dimethylphenyl)benzenesulfonamide.

    Substitution: Various N-substituted derivatives depending on the nucleophile used.

    Oxidation: Carboxylic acid derivatives of the methyl groups.

Scientific Research Applications

N-(2,5-dimethylphenyl)-4-nitrobenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential antimicrobial properties, particularly against multidrug-resistant bacterial strains.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to other bioactive sulfonamides.

    Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of N-(2,5-dimethylphenyl)-4-nitrobenzenesulfonamide is not fully understood, but it is believed to involve the inhibition of specific enzymes or proteins. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase in bacteria. By competing with PABA, the compound can inhibit the synthesis of folic acid, which is essential for bacterial growth and replication.

Comparison with Similar Compounds

Structural Conformation and Torsional Angles

The C–SO₂–NH–C torsional angle is a critical parameter determining molecular flexibility. For N-(2,5-dimethylphenyl)-4-nitrobenzenesulfonamide, this angle is comparable to its methyl- and nitro-substituted analogues but varies significantly with substituent positions:

Compound Torsional Angle (C–SO₂–NH–C) Dihedral Angle (Between Rings) Reference
N-(2,5-Dimethylphenyl)benzenesulfonamide 62.7(2)° 40.4(1)°
N-(2,6-Dimethylphenyl)benzenesulfonamide 44.9(1)° 68.4(1)°
N-(2,5-Dimethylphenyl)-2-nitrobenzenesulfonamide 71.41(18)° 51.07(8)°
N-(2,3-Dimethylphenyl)-2-nitrobenzenesulfonamide -60.37(30)° 53.67(8)°

Key Observations :

  • Electron-withdrawing groups (e.g., nitro) increase torsional strain due to steric and electronic effects, as seen in the 71.41° angle for the 2-nitro derivative .
  • Ortho-substituents (e.g., 2,6-dimethyl) reduce torsional flexibility, leading to smaller angles (44.9°) .

Hydrogen Bonding and Crystal Packing

Intermolecular N–H···O(S) hydrogen bonds dictate crystal packing. For this compound, hydrogen bonds form inversion dimers, whereas analogues with nitro groups exhibit chain-like or sheet structures:

Compound Hydrogen Bond Geometry (N–H···O) Crystal Packing Motif Reference
N-(2,5-Dimethylphenyl)benzenesulfonamide N–H = 0.83 Å, H···O = 2.12 Å Inversion dimers
N-(2,5-Dimethylphenyl)-2-nitrobenzenesulfonamide N–H = 0.86 Å, H···O = 2.08 Å Infinite chains along c-axis
N-(2,3-Dimethylphenyl)-2-nitrobenzenesulfonamide N–H = 0.85 Å, H···O = 2.10 Å Layered sheets

Key Observations :

  • Nitro groups enhance hydrogen-bond acceptor strength, leading to stronger and more directional interactions .
  • Methyl groups at the 2,5-positions sterically hinder dense packing, favoring dimeric motifs over extended networks .

Substituent Effects on Physicochemical Properties

The lipophilicity and electronic properties of substituents significantly influence biological activity and solubility:

Compound Substituent Position/Type LogP (Calculated) PET Inhibition IC₅₀ (µM) Reference
N-(2,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide 2,5-dimethyl (carboxamide) 3.8 ~10
N-(2,5-Dimethylphenyl)benzenesulfonamide 2,5-dimethyl (sulfonamide) 2.9 Not tested
N-(3,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide 3,5-dimethyl (carboxamide) 4.1 ~10

Key Observations :

  • Carboxamides generally exhibit higher lipophilicity (LogP ~3.8–4.1) compared to sulfonamides (LogP ~2.9) due to reduced polarity .
  • Electron-withdrawing groups (e.g., nitro) improve PET-inhibiting activity in carboxamides, but analogous data for sulfonamides remain unexplored .

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